2-[(E)-butylsulfanyliminomethyl]phenol
Description
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-[(E)-butylsulfanyliminomethyl]phenol |
InChI |
InChI=1S/C11H15NOS/c1-2-3-8-14-12-9-10-6-4-5-7-11(10)13/h4-7,9,13H,2-3,8H2,1H3/b12-9+ |
InChI Key |
FNLKRLHEIFJYDN-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCS/N=C/C1=CC=CC=C1O |
Canonical SMILES |
CCCCSN=CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-butylsulfanyliminomethyl]phenol can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with butylamine and sulfur. The reaction typically proceeds under mild conditions, with the formation of the imine linkage facilitated by the presence of an acid catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-butylsulfanyliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or concentrated sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
2-[(E)-butylsulfanyliminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-butylsulfanyliminomethyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine and sulfanyl groups can interact with enzymes and other proteins. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antioxidant activity by scavenging free radicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs primarily in its substituents:
- 2-[(E)-Butylsulfanyliminomethyl]phenol: Features a butylsulfanyl group (‑S-C₄H₉) attached to the imine nitrogen.
- Compound I: Contains a hydroxyethylaminoethyl group (‑NH-CH₂-CH₂-O-CH₂-CH₂-OH) instead .
The butylsulfanyl group introduces increased hydrophobicity compared to the polar hydroxyethylaminoethyl group in Compound I. This difference may influence solubility, crystallinity, and metal-binding selectivity.
Hydrogen Bonding and Crystal Packing
Compound I exhibits intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O and C–H⋯O interactions, forming 2D hydrogen-bonded layers parallel to the ab-plane .
Coordination Chemistry
Compound I acts as a tridentate or tetradentate ligand for transition metals (e.g., V, Cu, Cd), leveraging its phenolic oxygen, imine nitrogen, and amino groups .
Data Tables
Table 1: Structural and Crystallographic Comparison
Table 2: Refinement Parameters for Compound I
| Parameter | Value |
|---|---|
| Radiation Source | MoKα (λ = 0.71073 Å) |
| R Factor (R₁) | 0.052 |
| wR Factor (wR₂) | 0.115 |
| Data-to-Parameter Ratio | 9.3 |
| Software | SHELXS97, SHELXL97 |
Research Findings and Implications
Hydrogen Bonding vs. Hydrophobicity: The polar hydroxyethylaminoethyl group in Compound I promotes robust hydrogen-bonded networks, whereas the butylsulfanyl group may prioritize van der Waals interactions, affecting solubility and crystallinity .
Metal Coordination : Sulfur-containing ligands often exhibit distinct redox activity and metal specificity (e.g., soft vs. hard acids). The target compound’s sulfur atom could enhance binding to metals like Cu(II) or Fe(III) compared to Compound I’s oxygen-dominated coordination .
Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
